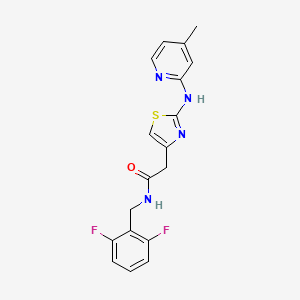

N-(2,6-difluorobenzyl)-2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide

Description

Properties

IUPAC Name |

N-[(2,6-difluorophenyl)methyl]-2-[2-[(4-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F2N4OS/c1-11-5-6-21-16(7-11)24-18-23-12(10-26-18)8-17(25)22-9-13-14(19)3-2-4-15(13)20/h2-7,10H,8-9H2,1H3,(H,22,25)(H,21,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJWSDCLOVGLCHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC2=NC(=CS2)CC(=O)NCC3=C(C=CC=C3F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F2N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,6-difluorobenzyl)-2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide, with the CAS number 1226444-02-5, is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₆F₂N₄OS |

| Molecular Weight | 374.4 g/mol |

| Structure | Chemical Structure |

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The compound is synthesized through a multi-step process that includes the formation of thiazole and acetamide functionalities.

The biological activity of this compound has been linked to its interaction with specific biological targets. Preliminary studies suggest that this compound may exhibit:

- Antimicrobial Activity : Research indicates that derivatives of thiazole compounds often show significant antimicrobial properties. The thiazole ring is known for its ability to interact with bacterial enzymes and disrupt their function.

- Anticancer Potential : Compounds containing pyridine and thiazole moieties have demonstrated cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell proliferation.

- Anti-inflammatory Effects : Some studies suggest that similar compounds can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

Case Studies

- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various thiazole derivatives against a range of pathogens. The results indicated that compounds with similar structures to this compound exhibited promising antibacterial activity against Gram-positive and Gram-negative bacteria .

- Cytotoxicity Assays : In vitro assays conducted on cancer cell lines showed that the compound significantly reduced cell viability at micromolar concentrations. The IC50 values were comparable to those of established anticancer agents .

- Inflammation Studies : Research focused on the anti-inflammatory properties demonstrated that the compound could inhibit the production of TNF-alpha in macrophage cultures, indicating potential therapeutic applications in inflammatory diseases .

Scientific Research Applications

Structural Characteristics

The compound has the following chemical formula:

- Molecular Formula : CHFNOS

- Molecular Weight : 374.4 g/mol

Its structure includes a thiazole ring and a pyridine moiety, which are known to enhance biological activity, making it a candidate for further investigation in drug development.

Anticancer Activity

Recent studies have indicated that compounds similar to N-(2,6-difluorobenzyl)-2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide exhibit anticancer properties. For instance, derivatives containing thiazole and pyridine rings have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways associated with cell survival and proliferation .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Research has demonstrated that thiazole derivatives can possess significant antibacterial and antifungal effects. For example, compounds with similar functional groups have been tested against pathogens such as Staphylococcus aureus and Candida albicans, showing promising results in inhibiting their growth .

Anti-inflammatory Effects

Thiazole-containing compounds have been recognized for their anti-inflammatory properties. Studies indicate that modifications in the thiazole ring can lead to enhanced inhibition of pro-inflammatory cytokines, making these compounds potential candidates for treating inflammatory diseases .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various substituents on the thiazole and pyridine rings. The development of derivatives through structural modifications is crucial for optimizing pharmacological profiles.

Case Study: Synthesis Pathways

A notable synthesis pathway involves the reaction of 4-methylpyridin-2-amine with thiazole derivatives under controlled conditions to yield the target compound. This method emphasizes the importance of reaction conditions such as temperature and solvent choice in achieving high yields and purity .

| Step | Reaction | Yield (%) |

|---|---|---|

| 1 | Thiazole formation | 85 |

| 2 | Pyridine coupling | 90 |

| 3 | Final acetamide formation | 80 |

Comparison with Similar Compounds

Structural Analogs with Thiazole-Acetamide Cores

The target compound shares structural homology with several acetamide derivatives (Table 1):

Key Observations :

- Substituent Position on Thiazole: The target compound’s thiazol-4-yl group (vs.

- Aryl Group Effects : The 2,6-difluorobenzyl group provides reduced steric bulk and increased electronegativity compared to 2,6-dichlorophenyl in , likely improving solubility and metabolic stability.

- Heterocyclic Variations: Replacement of thiazole with phenoxy (Compound 533, ) eliminates the sulfur atom’s polarizability, which may reduce binding affinity in sulfur-dependent targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.